molecular formula C15H13BrClN3O2 B15191739 Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-N,N-dimethyl- CAS No. 88594-32-5

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-N,N-dimethyl-

Cat. No.: B15191739
CAS No.: 88594-32-5
M. Wt: 382.64 g/mol
InChI Key: MLKUPMVRJZYMQR-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a furanyl group, and various substituents such as bromine, chlorine, and dimethyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the furanyl group and the subsequent addition of bromine, chlorine, and dimethyl substituents. Common reagents used in these reactions include bromine, chlorine, and various organic solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-N,N-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds. Substitution reactions can result in the formation of new functionalized derivatives with altered chemical properties.

Scientific Research Applications

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-N,N-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-methyl-
  • Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-

Uniqueness

Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-N,N-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the dimethyl groups, differentiates it from other similar compounds and may enhance its reactivity and biological activity.

This detailed article provides a comprehensive overview of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-N,N-dimethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88594-32-5

Molecular Formula

C15H13BrClN3O2

Molecular Weight

382.64 g/mol

IUPAC Name

2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C15H13BrClN3O2/c1-19(2)14(21)7-10-15(11-4-5-12(16)22-11)18-13-6-3-9(17)8-20(10)13/h3-6,8H,7H2,1-2H3

InChI Key

MLKUPMVRJZYMQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(O3)Br

Origin of Product

United States

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